4-N-(2,4-dimethylphenyl)-6-N-(4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine
CAS No.: 896001-98-2
Cat. No.: VC4172572
Molecular Formula: C21H22N6O
Molecular Weight: 374.448
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896001-98-2 |
|---|---|
| Molecular Formula | C21H22N6O |
| Molecular Weight | 374.448 |
| IUPAC Name | 4-N-(2,4-dimethylphenyl)-6-N-(4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
| Standard InChI | InChI=1S/C21H22N6O/c1-13-5-10-18(14(2)11-13)24-19-17-12-22-27(3)20(17)26-21(25-19)23-15-6-8-16(28-4)9-7-15/h5-12H,1-4H3,(H2,23,24,25,26) |
| Standard InChI Key | VRLMPVVAMDYIDY-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NC4=CC=C(C=C4)OC)C)C |
Introduction
The compound 4-N-(2,4-dimethylphenyl)-6-N-(4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine is a heterocyclic derivative belonging to the pyrazolo[3,4-d]pyrimidine class. These compounds are known for their diverse biological activities and applications in medicinal chemistry, particularly as kinase inhibitors and anti-cancer agents. The unique structure of this compound allows for potential interactions with biological targets through hydrogen bonding and hydrophobic interactions.
Molecular Formula:
CHNO
Synthesis
The synthesis of this compound likely involves:
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Formation of the pyrazolo[3,4-d]pyrimidine core: This is achieved through cyclization reactions involving appropriate hydrazines and pyrimidines.
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Substitution at the 4- and 6-positions: Introduction of the dimethylphenyl and methoxyphenyl groups via nucleophilic substitution or coupling reactions.
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Methylation at the 1-position: Achieved using methylating agents such as methyl iodide.
These steps are typically carried out under controlled conditions to ensure regioselectivity and purity.
Biological Significance
Pyrazolo[3,4-d]pyrimidines are recognized for their pharmacological potential due to their structural similarity to purines, enabling them to interact with enzymes like kinases.
Potential Applications:
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Kinase Inhibition: The compound may act as an ATP-competitive inhibitor targeting kinases involved in cancer signaling pathways.
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Anti-Cancer Activity: Substituted pyrazolo[3,4-d]pyrimidines have demonstrated cytotoxic effects against various cancer cell lines.
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Anti-Inflammatory Properties: The aromatic substituents may enhance binding to inflammatory mediators.
Analytical Data
The compound's structure can be confirmed using various spectroscopic techniques:
NMR Spectroscopy:
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1^{1}1H NMR: Signals corresponding to aromatic protons (dimethylphenyl and methoxyphenyl groups), methyl protons (on the pyrazole), and NH groups.
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13^{13}13C NMR: Peaks for aromatic carbons, methyl groups, and heterocyclic carbons.
IR Spectroscopy:
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Peaks indicating NH stretching (~3300 cm).
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Aromatic C-H stretching (~3000 cm).
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C=N stretching (~1600 cm).
Mass Spectrometry:
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Molecular ion peak at , confirming the molecular weight.
X-Ray Crystallography:
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Crystal structure analysis reveals planarity of the pyrazolo[3,4-d]pyrimidine core with torsional angles between substituents indicating minimal steric hindrance.
Research Findings
Studies on related compounds suggest that substitutions on the pyrazolo[3,4-d]pyrimidine scaffold significantly influence biological activity:
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Structure-Activity Relationships (SAR):
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Electron-donating groups (e.g., methoxy) enhance kinase inhibition.
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Hydrophobic groups (e.g., dimethylphenyl) improve membrane permeability.
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Pharmacokinetics:
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Favorable absorption due to moderate molecular weight and lipophilicity.
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Potential for metabolic stability due to aromatic substituents.
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